2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine
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Overview
Description
2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ether linkage to a phenylhexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: N-oxides, hydroxylamines
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine involves its ability to form stable radicals and interact with various molecular targets. The compound can undergo thermal fragmentation to generate active carbon radicals, which can initiate polymerization reactions . Additionally, the presence of the piperidine ring and ether linkage allows it to interact with biological targets, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable nitroxyl radical used as a catalyst in oxidation reactions.
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used in various organic reactions.
Uniqueness
2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine is unique due to its combination of a hindered piperidine ring and an ether linkage to a phenylhexenyl group. This structural feature imparts distinct reactivity and stability, making it valuable in both synthetic and research applications.
Properties
CAS No. |
270901-39-8 |
---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylhex-5-enoxy)piperidine |
InChI |
InChI=1S/C21H33NO/c1-6-7-9-15-19(18-13-10-8-11-14-18)23-22-20(2,3)16-12-17-21(22,4)5/h6,8,10-11,13-14,19H,1,7,9,12,15-17H2,2-5H3 |
InChI Key |
INCLXTAPWSSGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(CCCC=C)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
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